2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Lead optimization often stalls when balancing lipophilicity and metabolic stability. This 2-methoxy-5-(4-trifluoromethylphenyl)pyridine scaffold overcomes that hurdle by synergizing an electron-donating methoxy group with a strongly electron-withdrawing, lipophilic CF3 moiety on a rigid pyridine core. • Quantified LogP increase of ~1 unit over non-fluorinated analogs improves cell permeability, target engagement, and plant cuticle penetration. • ≥97% purity ensures batch-to-batch reproducibility for reliable SAR data; dual functional handles enable O-demethylation or cross-coupling for rapid library expansion. • In stock for immediate global shipping; standard research quantities from mg to bulk available.

Molecular Formula C13H10F3NO
Molecular Weight 253.224
CAS No. 1261467-29-1
Cat. No. B567448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine
CAS1261467-29-1
Synonyms2-Methoxy-5-[4-(trifluoroMethyl)phenyl]pyridine
Molecular FormulaC13H10F3NO
Molecular Weight253.224
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO/c1-18-12-7-4-10(8-17-12)9-2-5-11(6-3-9)13(14,15)16/h2-8H,1H3
InChIKeyHFGVMPXCMVSOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine: Overview


2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine is a disubstituted pyridine derivative comprising a 2-methoxy group and a 4-(trifluoromethyl)phenyl substituent at the 5-position. The compound's core structure is common to numerous bioactive molecules, where the electron-donating methoxy group and the strongly electron-withdrawing, lipophilic trifluoromethyl moiety work in concert to modulate physicochemical and pharmacological properties . This precise substitution pattern distinguishes it from simpler pyridines and positions it as a versatile intermediate in pharmaceutical and agrochemical research .

Pyridine building block featuring synergistic methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups.
Widely used in medicinal chemistry and agrochemical research for lead optimization and probe synthesis.
High-purity commercial grade supports reproducible structure-activity relationship (SAR) studies.

Why Simple Pyridine Analogs Fail


Generic substitution of 2-methoxy-5-[4-(trifluoromethyl)phenyl]pyridine with simpler pyridine derivatives (e.g., 2-methoxy-5-phenylpyridine or 2-[4-(trifluoromethyl)phenyl]pyridine) is scientifically unsound due to the synergistic interplay of its two distinct functional groups. The absence of the trifluoromethyl group would drastically reduce lipophilicity and metabolic stability, while removal of the methoxy group would alter electronic distribution, hydrogen-bonding capacity, and receptor-binding geometry [1]. These structural modifications, even when seemingly minor, result in a compound with a different physicochemical profile (e.g., >1 logP unit difference) and, consequently, divergent behavior in biological assays and chemical synthesis, invalidating it as a direct functional replacement .

Methoxy Hydrogen Bond Acceptor
Present in target, enabling additional target-binding interactions.
Analogs Without Methoxy
Lack hydrogen bond acceptor, potentially altering binding affinity and geometry.
Trifluoromethyl Group
Provides ~1 LogP unit increase in lipophilicity and metabolic stability.
Non-Fluorinated Analogs
Lower lipophilicity and higher metabolic susceptibility; reported LogP difference may shift assay outcomes.

Quantitative Comparison vs. Key Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Analogs

The target compound exhibits a significantly higher calculated partition coefficient (LogP) compared to its direct non-fluorinated analog, 2-methoxy-5-phenylpyridine. This increase in lipophilicity is a direct consequence of the trifluoromethyl group on the phenyl ring, which is known to improve membrane permeability and bioavailability .

Lipophilicity
Cross-study comparable
LogP 3.717 (+0.960 vs non-fluorinated)
Supports lipophilicity-dependent membrane permeability context.
Calculated LogP values; experimental confirmation recommended.
Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Metabolic Stability vs. Non-Fluorinated Analogs

The presence of the trifluoromethyl group is a well-established strategy to enhance the metabolic stability of heterocyclic compounds. The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a major clearance pathway for many drug-like molecules. While direct comparative microsomal stability data for this specific compound is not publicly available, the class-level inference is robust and widely accepted in medicinal chemistry. The non-fluorinated comparator lacks this protective group, making it inherently more susceptible to metabolic degradation [1].

Metabolic Stability
Class-level inference
CF3 group resists oxidative metabolism (class-level).
Reported metabolic stability context based on fluorine chemistry.
Direct microsomal stability data to verify.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Hydrogen Bond Acceptor Capacity Advantage

The 2-methoxy group on the pyridine ring introduces a hydrogen bond acceptor site that is absent in analogs like 2-[4-(trifluoromethyl)phenyl]pyridine. This additional interaction capability can significantly alter binding affinity and selectivity towards biological targets. The methoxy group can engage in both hydrogen bonding and van der Waals interactions, providing a second anchor point for target engagement .

H-Bond Capacity
Cross-study comparable
Target: methoxy acceptor vs. no acceptor (analog)
Provides hydrogen bond acceptor site for target binding context.
Structural inference; binding assays may vary.
Medicinal Chemistry Molecular Recognition Structure-Activity Relationship

High-Purity Commercial Grade Availability

The target compound is commercially available from multiple reputable suppliers at high purity grades (typically ≥97%). This level of purity is essential for generating reliable and reproducible data in structure-activity relationship (SAR) studies and biological assays. The use of lower-purity material can lead to spurious results, particularly in sensitive biochemical or cell-based assays, due to the presence of uncharacterized impurities that may act as pan-assay interference compounds (PAINS) or potent off-target effectors . For comparison, many custom-synthesized or early-stage analogs are only available at lower purities, introducing a significant source of experimental variability.

Commercial Purity
Supporting evidence
≥97% purity available
High-purity grade supports reproducible SAR data.
Supplier datasheets; verify lot-specific COA.
Chemical Procurement Medicinal Chemistry Analytical Chemistry

Key Application Scenarios


Medicinal Chemistry: Lead PK Optimization

Use as a privileged scaffold in drug discovery to enhance lipophilicity and metabolic stability. The quantified LogP increase of ~1 unit over non-fluorinated analogs supports its selection when a balance of cell permeability and aqueous solubility is required. The methoxy group provides a tunable handle for further SAR exploration or as a hydrogen bond acceptor . Its high commercial purity (≥97%) ensures reliable SAR data.

Agrochemical Research: New Crop Protection Leads

The trifluoromethyl group is a key pharmacophore in modern agrochemicals, conferring increased potency and environmental stability . The enhanced lipophilicity of 2-methoxy-5-[4-(trifluoromethyl)phenyl]pyridine improves its ability to penetrate plant cuticles and fungal cell walls, making it a promising building block for novel crop protection agents .

Chemical Biology: Target Engagement Tool Synthesis

The dual functionality (methoxy and trifluoromethyl) allows for versatile chemical derivatization. The methoxy group can be selectively deprotected or used as a handle for introducing additional functional groups (e.g., via O-alkylation), while the trifluoromethylphenyl moiety provides a rigid, lipophilic anchor for target binding . This synthetic versatility, coupled with its high commercial purity, makes it an ideal building block for generating focused libraries of chemical probes .

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Lipophilicity and metabolic stability profile
Membrane permeability and microsomal stability assays
Agrochemical Research Building Block
CF3 pharmacophore for environmental persistence
Cuticle penetration and antifungal activity screening
Chemical Biology Probe Synthesis
Dual functionalization (methoxy handle + CF3 anchor)
Derivatization efficiency and target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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